molecular formula C13H8Cl2O5S B139590 5-Hydroxythienilic acid CAS No. 90966-18-0

5-Hydroxythienilic acid

Cat. No.: B139590
CAS No.: 90966-18-0
M. Wt: 347.2 g/mol
InChI Key: WBHMKGJXNGKCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxythienilic acid is a chemical compound with the molecular formula C₁₀H₇Cl₂O₄S It is known for its unique structure, which includes a thienyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxythienilic acid typically involves the following steps:

    Formation of the Thienyl Group: The thienyl group is introduced through a series of reactions involving thiophene derivatives.

    Acylation: The final step involves acylation to form the complete structure of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxythienilic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The thienyl group can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon are often used to facilitate reactions.

Major Products Formed

The major products formed from these reactions include various thienyl derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Hydroxythienilic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxythienilic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and thienyl group play crucial roles in its reactivity and interactions. The compound may act on enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyindoleacetic acid: A metabolite of serotonin with similar structural features.

    5-Hydroxytryptophan: A precursor to serotonin with a hydroxyl group and an indole ring.

Uniqueness

5-Hydroxythienilic acid is unique due to its specific combination of a thienyl group and a hydroxyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[2,3-dichloro-4-(5-hydroxythiophene-2-carbonyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O5S/c14-11-6(13(19)8-3-4-10(18)21-8)1-2-7(12(11)15)20-5-9(16)17/h1-4,18H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHMKGJXNGKCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)C2=CC=C(S2)O)Cl)Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238336
Record name 5-Hydroxythienilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90966-18-0
Record name 5-Hydroxythienilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090966180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxythienilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.